
Imidaprilat-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidaprilat-d3 is a deuterated form of imidaprilat, which is the active metabolite of imidapril. Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and chronic heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of imidaprilat due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidaprilat-d3 involves the incorporation of deuterium atoms into the imidaprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Imidaprilat-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
科学研究应用
Imidaprilat-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of imidaprilat in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of imidaprilat.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving imidaprilat.
Biological Research: Employed in studies related to the biological effects of ACE inhibitors and their mechanisms of action.
作用机制
Imidaprilat-d3, like imidaprilat, exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, the levels of angiotensin II decrease, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention by the kidneys . The molecular targets involved in this mechanism include the ACE enzyme and the angiotensin II receptors .
相似化合物的比较
Similar Compounds
Some compounds similar to imidaprilat-d3 include:
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-sulfhydryl ACE inhibitor used for hypertension and heart failure.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms in this compound provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems .
属性
分子式 |
C18H23N3O6 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
(4R)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14+/m0/s1/i2D3 |
InChI 键 |
VFAVNRVDTAPBNR-XEIGKBAVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C[C@@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
规范 SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
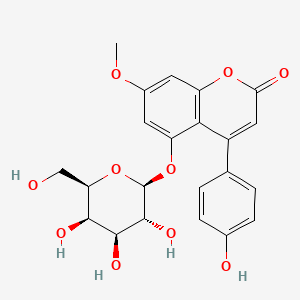
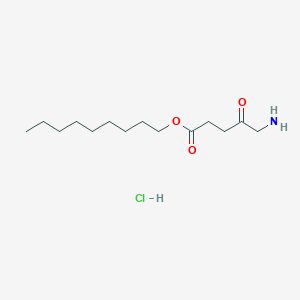
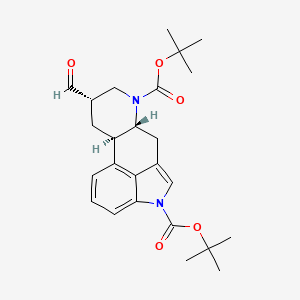
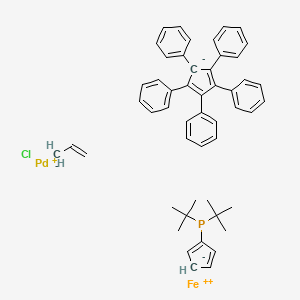
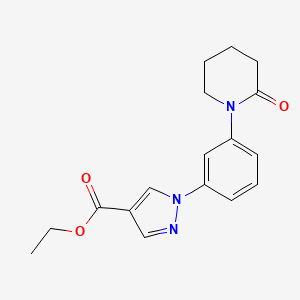
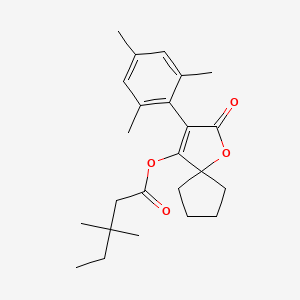
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)


![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
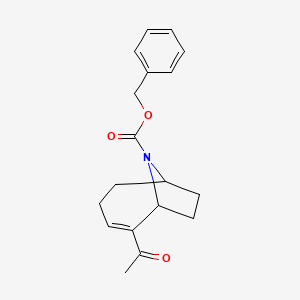
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
